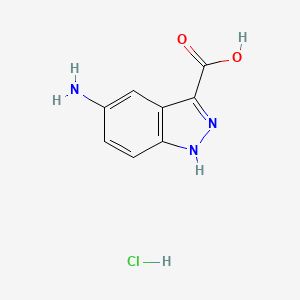

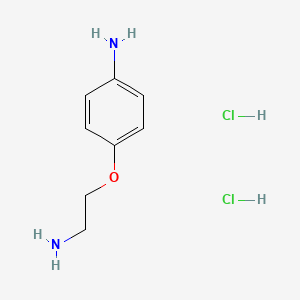

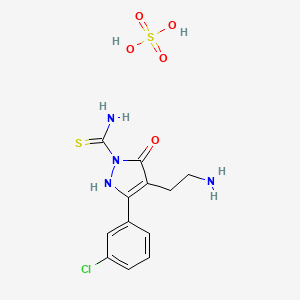

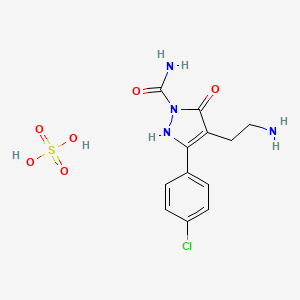

5-Amino-1H-indazole-3-carboxylic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "5-Amino-1H-indazole-3-carboxylic acid hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be relevant to the compound . For instance, the synthesis of 5-amino-1,2,4-triazoles and their derivatives, as well as the structural characterization of transition metal complexes with 3-amino-1H-1,2,4-triazole-5-carboxylic acid, are discussed .

Synthesis Analysis

The synthesis of related compounds involves 1,3-dipolar cycloaddition reactions, as demonstrated in the synthesis of 5-amino-1,2,4-triazoles from hydrazonoyl hydrochlorides and carbodiimides . Additionally, acylation and cyclization reactions are used to synthesize 3-amino-triazole-5-carboxylic acid from aminoguanidine and oxalic acid, with factors such as material ratio, reaction temperature, and water consumption affecting the yield and purity .

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various spectroscopic techniques, including HPLC, GC-MS, FTIR, and multinuclear NMR spectroscopy . Single crystal X-ray diffraction is used to reveal structural details of transition metal complexes incorporating residues of 3-amino-1H-1,2,4-triazole-5-carboxylic acid .

Chemical Reactions Analysis

The reactivity of related compounds is highlighted by their ability to undergo further chemical transformations. For example, methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride can react with acetic anhydride to yield acetylated products, with the reaction proceeding fully regioselectively under certain conditions . The formation of 1,4,6,7-tetrahydro[1,2,3]triazolo[4,5-e][1,4]diazepine-5,8-diones from 4-(Boc-amino)-1,2,3-triazole-5-carboxylic acids indicates the potential for intramolecular cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their spectroscopic, structural, and conformational characteristics. The susceptibility to acetylation and the regioselectivity of reactions are important chemical properties that can be compared across different compounds . The formation of supramolecular architectures through hydrogen bonding in transition metal complexes suggests potential applications in material science .

Scientific Research Applications

Pharmacological Significance

5-Amino-1H-indazole-3-carboxylic acid hydrochloride, a derivative of indazole, has been a focal point in pharmacological research due to its unique chemical structure that lends itself to the synthesis of various bioactive compounds. Indazole derivatives, including those related to 5-Amino-1H-indazole-3-carboxylic acid hydrochloride, have been extensively studied for their wide array of biological activities. These compounds have shown promising anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them significant in the development of new therapeutic agents. For instance, lonidamine, derived from indazole-3-carboxylic acid, has been recognized for its antineoplastic effects, acting through the inhibition of aerobic glycolysis in neoplastic cells without affecting nucleic acids or protein synthesis, thereby enhancing the cytotoxic effects of other chemotherapy agents like anthracyclines and cisplatin (Di Cosimo et al., 2003).

Role in Synthesis of Biologically Active Compounds

The structural versatility of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride facilitates its utility in the synthesis of a plethora of biologically active compounds. Amino-1,2,4-triazoles, for example, serve as key intermediates in the production of pharmaceuticals and agrochemicals. These compounds exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory effects, highlighting the synthetic utility of indazole derivatives in medicinal chemistry (Nazarov et al., 2021).

Therapeutic Applications and Patent Insights

The therapeutic applications of indazole derivatives have been reinforced by numerous patents filed over recent years, underscoring the pharmaceutical industry's interest in these compounds. These patents cover a range of therapeutic areas, including cancer, inflammation, and neurodegenerative diseases, thus underlining the potential of 5-Amino-1H-indazole-3-carboxylic acid hydrochloride and its derivatives in contributing to novel therapeutic solutions (Denya et al., 2018).

Future Directions

properties

IUPAC Name |

5-amino-1H-indazole-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2.ClH/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,9H2,(H,10,11)(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEUSLAIRVAUAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=NN2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1H-indazole-3-carboxylic acid hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)

![2-cyano-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)acetamide](/img/structure/B1286242.png)

![2-amino-N-(3-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1286244.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)

![4-(2-aminoethyl)-3-[4-(dimethylamino)phenyl]-5-oxo-2,5-dihydro-1H-pyrazole-1-carboxamide sulphate](/img/structure/B1286283.png)